molecular formula C16H17NO5 B14969573 N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide

Cat. No.: B14969573
M. Wt: 303.31 g/mol
InChI Key: MHDKDGICONCXJT-UHFFFAOYSA-N
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Description

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxepin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxy group is introduced via methylation reactions, and the furan carboxamide group is attached through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2-1-benzopyran-2,2′-indoline]
  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 4H-1,2,4-benzothiadiazine-1,1-dioxide

Uniqueness

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide stands out due to its unique combination of a benzodioxepin ring and a furan carboxamide group.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H17NO5/c1-19-13-9-15-14(21-6-3-7-22-15)8-11(13)10-17-16(18)12-4-2-5-20-12/h2,4-5,8-9H,3,6-7,10H2,1H3,(H,17,18)

InChI Key

MHDKDGICONCXJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CNC(=O)C3=CC=CO3)OCCCO2

Origin of Product

United States

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